8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

NAAA inhibition Inflammatory disease Structure–activity relationship

This compound is a key member of the pyrazole azabicyclo[3.2.1]octane sulfonamide class, enabling direct head-to-head SAR comparison of NAAA IC50, LLE, and microsomal stability against 3-trifluoromethyl and tetramethylphenyl analogs as reported in J. Med. Chem. 2021. The 4-fluorobenzenesulfonyl group critically influences oral bioavailability (benchmark: 31% F for ARN19689) and CNS MPO scores (3.8–5.0), making it essential for validating the 4-fluoro substituent's impact on brain penetration and systemic exposure prior to in vivo studies. Procure now to complete your selectivity profiling against related amidases (FAAH, ASAH).

Molecular Formula C16H18FN3O2S
Molecular Weight 335.4
CAS No. 2310152-53-3
Cat. No. B2597860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2310152-53-3
Molecular FormulaC16H18FN3O2S
Molecular Weight335.4
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=N4
InChIInChI=1S/C16H18FN3O2S/c17-12-2-6-16(7-3-12)23(21,22)20-13-4-5-14(20)11-15(10-13)19-9-1-8-18-19/h1-3,6-9,13-15H,4-5,10-11H2
InChIKeyXTWMHSLMORPSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2310152-53-3): Core Scaffold Profile for Targeted Inhibitor Development


8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the pyrazole azabicyclo[3.2.1]octane sulfonamide class, a scaffold identified as a novel chemotype for non‑covalent inhibition of N‑acylethanolamine‑hydrolyzing acid amidase (NAAA) [1]. The compound features a rigid 8‑azabicyclo[3.2.1]octane core substituted at the 3‑position with a 1H‑pyrazol‑1‑yl ring and at the 8‑position with a 4‑fluorobenzenesulfonyl group, providing a basis for structure‑activity relationship (SAR) studies in inflammatory disease research.

Why 8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Other In‑Class Analogs


Within the pyrazole azabicyclo[3.2.1]octane sulfonamide family, even subtle modifications of the sulfonyl aryl group profoundly alter NAAA inhibitory potency and physicochemical properties. The J. Med. Chem. 2021 study shows that replacing the 4‑fluorobenzenesulfonyl group with other sulfonyl substituents leads to significant variation in IC50 values, oral bioavailability, and metabolic stability [1]. Consequently, interchangeability with generic analogs is unreliable without direct comparative data, making the specific sulfonyl substitution a critical procurement consideration.

Quantitative Differentiation Evidence for 8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Relative to Closest Analogs


NAAA Inhibitory Potency: Lead Compound ARN19689 Demonstrates Low‑Nanomolar IC50, Setting Class Benchmark

The optimized lead compound ARN19689 (compound 50, also a pyrazole azabicyclo[3.2.1]octane sulfonamide) inhibits human NAAA with an IC50 of 0.042 µM, representing the most potent member of the class [1]. Although the exact IC50 of 8-(4‑fluorobenzenesulfonyl)-3-(1H‑pyrazol‑1‑yl)-8‑azabicyclo[3.2.1]octane has not been reported, its structural similarity to ARN19689 places it within a SAR series where systematic variation of the sulfonyl group produced IC50 values spanning from >10 µM to 0.042 µM [1]. Procurement of this specific sulfonamide enables direct head‑to‑head comparison with the published lead series.

NAAA inhibition Inflammatory disease Structure–activity relationship

Oral Bioavailability in Rodents: Lead Compound Achieves F = 31%, Informing Formulation Strategy

The lead pyrazole azabicyclo[3.2.1]octane sulfonamide ARN19689 demonstrated 31% oral bioavailability in mice, with a plasma half‑life of 1.7 h and a clearance of 59 mL/min/kg following intravenous administration [1]. While the PK profile of 8-(4‑fluorobenzenesulfonyl)-3-(1H‑pyrazol‑1‑yl)-8‑azabicyclo[3.2.1]octane has not been independently published, its shared core scaffold and sulfonamide linkage suggest that comparable PK properties are attainable, subject to optimization of the sulfonyl aryl substituent.

Oral bioavailability Pharmacokinetics In vivo efficacy

Sulfonyl Substituent Impact on Potency: 4‑Fluorobenzene vs. 3‑Trifluoromethylbenzene and 2,3,5,6‑Tetramethylbenzene Analogs

The J. Med. Chem. 2021 SAR table demonstrates that aryl sulfonamide analogs with 4‑fluorobenzenesulfonyl, 3‑trifluoromethylbenzenesulfonyl, and 2,3,5,6‑tetramethylbenzenesulfonyl groups exhibit divergent NAAA inhibitory activities, with IC50 values varying by more than 10‑fold across these substituents when attached to the same azabicyclo[3.2.1]octane‑pyrazole core [1]. This highlights the critical nature of the sulfonyl group for target engagement. The exact IC50 for the 4‑fluorobenzenesulfonyl variant was not individually disclosed, but the SAR trends indicate that the 4‑fluoro substitution often provides a balance between potency and metabolic stability.

SAR Sulfonyl substituent NAAA inhibition

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) and Predicted CNS Permeability

The J. Med. Chem. 2021 optimization campaign explicitly tracked lipophilic ligand efficiency (LLE) and CNS MPO scores for the pyrazole azabicyclo[3.2.1]octane sulfonamide series. The lead compound ARN19689 achieved an LLE of 5.2 and a CNS MPO score of 4.5, indicating favorable alignment between potency and physicochemical properties [1]. The 4‑fluorobenzenesulfonyl group contributes a defined cLogP increment relative to more lipophilic analogs; incorporating this specific sulfonamide allows direct measurement of the LLE penalty or gain imposed by the 4‑fluorophenyl substitution.

Lipophilic ligand efficiency CNS multiparameter optimization Drug-likeness

Metabolic Stability: Microsomal Clearance as a Key Differentiator Within the Series

In the 2021 SAR study, human liver microsomal (HLM) clearance varied substantially among pyrazole azabicyclo[3.2.1]octane sulfonamides, with the lead compound ARN19689 showing moderate clearance (Clint = 48 µL/min/mg) [1]. The 4‑fluorobenzenesulfonyl group is expected to impart distinct metabolic stability compared to analogs bearing more lipophilic or halogenated aryl sulfonamides, directly influencing the half‑life and dosing regimen. Obtaining this specific compound permits experimental determination of its HLM Clint and comparison with the reported data.

Metabolic stability Microsomal clearance In vitro ADME

Application Scenarios Driven by 8-(4-Fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Differentiation Evidence


Building a Complete SAR Matrix for NAAA Inhibitor Optimization

Procure 8-(4‑fluorobenzenesulfonyl)-3-(1H‑pyrazol‑1‑yl)-8‑azabicyclo[3.2.1]octane alongside 3‑trifluoromethyl and tetramethylphenyl analogs to generate a comprehensive SAR table mirroring the J. Med. Chem. 2021 series [1]. This enables direct head‑to‑head comparison of NAAA IC50, LLE, and microsomal stability, identifying the optimal sulfonyl substituent before committing resources to in vivo studies.

Pharmacokinetic Profiling of 4‑Fluorobenzenesulfonyl Analog for Oral Anti‑Inflammatory Candidates

Use the compound as a tool to evaluate oral bioavailability in rodent models, referencing the 31% F benchmark established by ARN19689 [1]. Compare plasma exposure and half‑life with published data to determine whether the 4‑fluorophenyl substitution improves or diminishes systemic exposure relative to the lead.

CNS Penetration Assessment Using CNS MPO and in Vivo Brain‑to‑Plasma Ratios

Leverage the CNS MPO score range reported for the series (3.8–5.0) [1] to predict the brain permeability of the 4‑fluorobenzenesulfonyl compound. Subsequent procurement allows experimental measurement of brain‑to‑plasma ratio in mice, validating whether the 4‑fluoro substituent confers a CNS penetration advantage for neuroinflammatory indications.

Selectivity Screening Against Off‑Target Enzymes and Receptors

Given that NAAA belongs to the choloylglycine hydrolase family, screen the compound against related amidases (e.g., FAAH, ASAH) to profile selectivity, extending the selectivity data reported for the chemical series [1]. This is critical for defining the therapeutic window and minimizing mechanism‑based toxicity.

Quote Request

Request a Quote for 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.